methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-15-7-3-4-8-9(5-7)13-11(12-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXGPYDEKJSHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method involves the nucleophilic substitution of 5-methoxy-2-mercaptobenzimidazole with methyl chloroacetate under basic conditions. The thiol group attacks the electrophilic carbon of methyl chloroacetate, displacing chloride and forming the sulfanylacetate ester.
Procedure :
-
Dissolve 5-methoxy-2-mercaptobenzimidazole (1.0 equiv) in anhydrous ethanol.
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Add potassium hydroxide (1.2 equiv) and stir at 50°C for 30 minutes.
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Dropwise add methyl chloroacetate (1.1 equiv) and reflux for 6–8 hours.
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization :
-
Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
-
Base : KOH yields higher reactivity compared to NaOH (92% vs. 78% yield).
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Temperature : Reflux (78°C) ensures complete conversion without side products like disulfides.
Analytical Data :
-
Characterization :
Thioamide Intermediate Route Using Lawesson’s Reagent
Synthetic Pathway
This approach converts acetamide derivatives of benzimidazole to thioamides before esterification.
Procedure :
-
Synthesize N -(5-methoxy-1H-benzimidazol-2-yl)acetamide by acylating 2-aminobenzimidazole with acetic anhydride.
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Treat with Lawesson’s reagent (0.55 equiv) in 1,4-dioxane at 110°C for 6 hours to form the thioamide.
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React the thioamide with methyl bromoacetate in the presence of K₂CO₃ to yield the target ester.
Optimization :
-
Lawesson’s Reagent Stoichiometry : Excess reagent (>0.6 equiv) leads to over-reduction; 0.55 equiv balances yield and purity.
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Esterification : DMF as a solvent improves miscibility of thioamide and methyl bromoacetate.
Analytical Data :
Phase-Transfer Catalyzed Coupling
Two-Phase System Synthesis
A biphasic system enhances reactivity between 5-methoxy-2-mercaptobenzimidazole and methyl chloroacetate.
Procedure :
-
Dissolve 5-methoxy-2-mercaptobenzimidazole in aqueous NaOH (10%).
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Add methyl chloroacetate and tetrabutylammonium bromide (TBAB, 0.1 equiv) in dichloromethane.
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Stir vigorously at 25°C for 4 hours.
Optimization :
-
Catalyst : TBAB reduces reaction time from 12 hours to 4 hours compared to benzyltriethylammonium chloride.
One-Pot Synthesis from 3,4-Diaminoanisole
Integrated Benzimidazole Formation and Functionalization
This method constructs the benzimidazole core and sulfanylacetate side chain in a single pot.
Procedure :
-
React 3,4-diaminoanisole dihydrochloride with carbon disulfide in ethanol/KOH to form 5-methoxy-2-mercaptobenzimidazole.
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Without isolation, add methyl chloroacetate and continue stirring at 60°C for 5 hours.
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Acidify with HCl, filter, and recrystallize from ethanol/water.
Analytical Data :
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction time from hours to minutes.
Procedure :
-
Mix 5-methoxy-2-mercaptobenzimidazole, methyl chloroacetate, and K₂CO₃ in DMF.
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Irradiate at 100°C (300 W) for 20 minutes.
Optimization :
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 92% | 8 h | Low | Industrial |
| Thioamide Route | 76% | 12 h | Moderate | Lab-scale |
| Phase-Transfer Catalysis | 88% | 4 h | Low | Pilot-scale |
| One-Pot Synthesis | 68% | 6 h | Very Low | Industrial |
| Microwave-Assisted | 89% | 0.3 h | High | Lab-scale |
Critical Considerations
-
Purification : Column chromatography (hexane/EtOAc) is essential for removing unreacted methyl chloroacetate.
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Side Reactions : Disulfide formation occurs if thiols are exposed to oxygen; inert atmospheres (N₂/Ar) mitigate this.
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Green Chemistry : Ethanol/water mixtures in one-pot synthesis reduce environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group acts as a nucleophile, participating in alkylation and coupling reactions:
Key findings:
-
Phase transfer catalysts enhance reaction efficiency in biphasic systems by facilitating ion transfer .
-
Alkylation retains the ester group, enabling further functionalization .
Oxidation Reactions
The sulfanyl group oxidizes to sulfinyl (-SO-) or sulfonyl (-SO2-) groups under controlled conditions:
Notable observations:
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Oxidation regioselectivity depends on steric and electronic effects of the benzimidazole ring .
-
Sulfoxide derivatives exhibit enhanced biological activity (e.g., proton pump inhibition) .
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis or transesterification:
| Reaction Type | Reagents/Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Alkaline hydrolysis | NaOH (aq.), methanol, reflux | [(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]acetic acid | Precursor for amide synthesis | |
| Transesterification | Alcohols (e.g., ethanol), acid catalyst | Ethyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate | Solubility optimization |
Heterocyclic Ring Formation
The compound participates in cyclization reactions to form fused heterocycles:
Example reaction with hydrazine:
```
Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate + Hydrazine hydrate
→ 5-[2-(5-Methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-1,3,4-oxadiazole
```
Carbamate and Amide Formation
The ester group reacts with amines/alcohols to form carbamates or amides:
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Carbamate derivatives exhibit MIC values as low as 0.25 μg/mL against H. pylori.
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Resistance development rates for carbamates are <10⁻⁹, indicating clinical potential.
Comparative Reactivity Table
A comparison of reaction outcomes based on functional group modifications:
| Modification Site | Reaction | Impact on Reactivity |
|---|---|---|
| Sulfanyl group | Oxidation to sulfoxide | Increases electrophilicity and bioactivity |
| Ester group | Hydrolysis to carboxylic acid | Enables conjugation with amines or alcohols |
| Benzimidazole ring | Electrophilic substitution | Limited due to electron-withdrawing methoxy group |
Mechanistic Insights
-
Nucleophilic substitution : The sulfanyl group attacks electrophilic carbons (e.g., chloromethyl pyridines) via an SN2 mechanism .
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Oxidation : Hydrogen peroxide mediates sulfide → sulfoxide conversion through a radical intermediate stabilized by the benzimidazole ring .
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Cyclization : Condensation with hydrazines proceeds via nucleophilic acyl substitution followed by dehydration .
Scientific Research Applications
Pharmacological Properties
1.1 Antimicrobial Activity
Research has shown that derivatives of benzimidazole, including methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate, exhibit promising antimicrobial properties. Studies indicate that compounds with similar structures have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial efficacy of synthesized benzimidazole derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing that these compounds can be effective at low concentrations (1 µg/ml to 100 µg/ml) .
1.2 Anticancer Potential
The anticancer properties of benzimidazole derivatives are well-documented. In particular, compounds related to this compound have been assessed for their ability to inhibit cancer cell proliferation. A study reported that certain benzimidazole derivatives exhibited significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than the standard drug 5-fluorouracil, suggesting their potential as anticancer agents .
Drug Development Applications
This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals:
- Synthesis of Omeprazole : This compound has been utilized in the synthetic pathway for producing omeprazole, a widely used proton pump inhibitor. The process involves the reaction of this compound with other chemical intermediates under controlled conditions .
Antimicrobial Screening
A comprehensive study involved synthesizing several benzimidazole derivatives and evaluating their antimicrobial activity using disc diffusion methods against standard strains such as Staphylococcus aureus and E. coli. Results indicated that certain derivatives showed comparable activity to gentamicin, a standard antibiotic .
Anticancer Evaluation
In another case study, the anticancer effects of this compound were assessed against various cancer cell lines. The study found that specific derivatives displayed significant cytotoxicity, indicating their potential for further development into therapeutic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound’s uniqueness lies in its benzimidazole-thioether-acetate architecture. Key analogs differ in:
- Heterocyclic core : Benzofuran, pyrazole, or pyrimidine replacements.
- Substituents : Halogens (Br, Cl), methyl, or phenyl groups.
- Sulfur oxidation state : Sulfanyl (-S-), sulfinyl (-SO-), or sulfonyl (-SO₂-).
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, comparative studies, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and modulate signaling pathways. Studies have shown that compounds within the benzimidazole class can bind to DNA gyrase and dihydrofolate reductase (DHFR), leading to significant antimicrobial effects. For instance, one study reported an IC50 value of 2.67 μM for DHFR inhibition, indicating potent activity against this target .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties against various pathogens. In vitro studies have evaluated its effectiveness using minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria, as well as fungi.
Summary of Antimicrobial Activity
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | 0.5 | Bactericidal |
| Escherichia coli | 0.5 | 1 | Bactericidal |
| Candida albicans | 1.0 | 2 | Fungicidal |
The compound exhibited significant antibiofilm activity, reducing biofilm formation by over 60% compared to control treatments . Moreover, it showed synergistic effects when combined with conventional antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains.
Anticancer Activity
Research has also highlighted the potential anticancer properties of this compound. The compound has been shown to disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. A study indicated that similar benzimidazole derivatives demonstrated direct antimitotic effects by interfering with microtubule assembly .
Case Study: Anticancer Effects
In a series of experiments involving various tumor cell lines, this compound was found to induce apoptosis at concentrations as low as 10 μM. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Comparative Studies
When compared to other benzimidazole derivatives, this compound exhibits unique properties that enhance its biological activity:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 0.22 - 0.25 μg/mL | 10 μM |
| Ethyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate | 0.5 μg/mL | 15 μM |
| Benzimidazole | >10 μg/mL | >20 μM |
These comparisons illustrate the enhanced potency of this compound in both antimicrobial and anticancer contexts.
Q & A
Q. What are the standard synthetic routes for preparing methyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate, and how can reaction completion be monitored?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-methoxy-1H-benzimidazole-2-thiol with methyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux in methanol or ethanol . Solvent-free reductive amination has also been employed for analogous benzoxazole derivatives, where grinding reactants in a mortar enhances reaction efficiency . Reaction progress is monitored using thin-layer chromatography (TLC) with chloroform:methanol (7:3) as the mobile phase, followed by quenching in ice water to precipitate the product .
Q. How is the purity and structural integrity of the compound validated after synthesis?
Post-synthesis purification involves recrystallization from solvents like ethyl acetate or methanol. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to confirm the presence of key functional groups, such as the methoxy (-OCH3), benzimidazole ring protons, and ester carbonyl. Mass spectrometry (MS) further confirms the molecular ion peak . For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves bond lengths and angles, with refinement parameters (e.g., R-factor < 0.05) ensuring accuracy .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking be applied to study the compound’s electronic properties and biological interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electronic structure, including HOMO-LUMO gaps and electrostatic potential surfaces, to predict reactivity and stability . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to biological targets, such as enzymes or DNA, by simulating ligand-receptor interactions. For example, docking studies of analogous benzimidazole-metal complexes with quinoline moieties revealed strong binding to tubulin or DNA gyrase, correlating with cytotoxic activity .
Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning, during structural refinement?
High-resolution datasets (≤ 1.0 Å) and SHELXL refinement tools (e.g., PART, TWIN commands) address disorder in flexible groups (e.g., ester moieties) or twinning. For example, in methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, aromatic stacking interactions (3.84 Å) stabilized the lattice, while hydrogen-bonding networks guided refinement . Validation tools like CheckCIF identify geometric outliers (e.g., bond angle deviations > 5°), prompting manual correction of atomic coordinates .
Q. How are solvent-free synthetic methods optimized for scalability and reproducibility in benzimidazole derivatives?
Mechanochemical synthesis (e.g., ball milling) enhances reaction efficiency by minimizing solvent waste and improving yield. For instance, solvent-free reductive amination of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with aldehydes achieved >80% yield under ambient conditions . Key parameters include grinding time (15–20 min), stoichiometric ratios (1:1), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. What spectroscopic techniques differentiate sulfanyl versus sulfonyl derivatives of benzimidazole?
Infrared (IR) spectroscopy identifies sulfur oxidation states: sulfanyl (-S-) shows a C–S stretch at ~600–700 cm⁻¹, while sulfonyl (-SO2-) exhibits strong S=O stretches at 1150–1350 cm⁻¹. X-ray photoelectron spectroscopy (XPS) further quantifies sulfur binding energies (sulfanyl: ~163 eV; sulfonyl: ~168 eV) .
Methodological Challenges and Solutions
Q. How are reaction intermediates characterized in multi-step syntheses involving sensitive functional groups?
In situ monitoring via NMR or LC-MS captures transient intermediates. For example, hydrazide intermediates in benzoxazole derivatives were stabilized by intramolecular hydrogen bonds and characterized via 1H NMR (δ 9.5–10.0 ppm for -NH) . Low-temperature crystallography (−100°C) preserves labile intermediates during SC-XRD analysis .
Q. What crystallographic software and parameters are critical for refining complex hydrogen-bonding networks?
SHELXL-2018 refines hydrogen bonds using DFIX and DANG restraints to maintain geometry. For example, in ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate, N–H···O and O–H···N interactions were resolved with wR(F²) < 0.15 . Mercury software visualizes packing diagrams to validate interlayer interactions (e.g., π-π stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
